molecular formula C24H24N2O4S B14951352 Methyl 5-(dimethylcarbamoyl)-2-[(diphenylacetyl)amino]-4-methylthiophene-3-carboxylate

Methyl 5-(dimethylcarbamoyl)-2-[(diphenylacetyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B14951352
M. Wt: 436.5 g/mol
InChI Key: AVAKSYYHDULSCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 5-(DIMETHYLCARBAMOYL)-2-(2,2-DIPHENYLACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a unique combination of functional groups that may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(DIMETHYLCARBAMOYL)-2-(2,2-DIPHENYLACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be constructed through cyclization reactions.

    Introduction of Functional Groups: The dimethylcarbamoyl, diphenylacetamido, and methyl ester groups are introduced through various substitution and addition reactions.

    Final Coupling: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(DIMETHYLCARBAMOYL)-2-(2,2-DIPHENYLACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and other functional groups may be susceptible to oxidation under specific conditions.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring and other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of METHYL 5-(DIMETHYLCARBAMOYL)-2-(2,2-DIPHENYLACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-(DIMETHYLCARBAMOYL)-2-(2,2-DIPHENYLACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: can be compared with other thiophene derivatives that possess similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may impart distinct chemical and biological properties. Compared to other thiophene derivatives, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 5-(dimethylcarbamoyl)-2-[(2,2-diphenylacetyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H24N2O4S/c1-15-18(24(29)30-4)22(31-20(15)23(28)26(2)3)25-21(27)19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,19H,1-4H3,(H,25,27)

InChI Key

AVAKSYYHDULSCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.